Hydroxysafflor yellow A

Description

This compound has been reported in Carthamus tinctorius with data available.

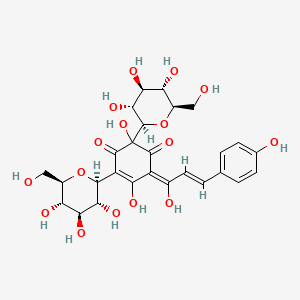

Structure

2D Structure

3D Structure

Properties

CAS No. |

78281-02-4 |

|---|---|

Molecular Formula |

C27H32O16 |

Molecular Weight |

612.5 g/mol |

IUPAC Name |

2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11?/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1 |

InChI Key |

IAVUBSCVWHLRGE-MFMRYLTCSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=C2C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hydroxysafflor yellow A; Safflomin A; |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of Hydroxysafflor yellow A

An In-depth Technical Guide on the Chemical Properties of Hydroxysafflor Yellow A

Introduction

This compound (HSYA) is a prominent and highly bioactive C-glucosylquinochalcone compound extracted from the dried flowers of safflower, Carthamus tinctorius L.[1][2][3][4]. It is the primary water-soluble yellow pigment in safflower, accounting for a significant portion of its total yellow pigments.[5][6] HSYA is recognized for a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][5][7] These properties have made it a subject of extensive research for its therapeutic potential in treating cardiovascular and cerebrovascular diseases, such as myocardial ischemia, cerebral infarction, and angina pectoris.[3][6][8]

Despite its therapeutic promise, the clinical application of HSYA is often hindered by its chemical instability and low oral bioavailability.[1][3] This technical guide provides a comprehensive overview of the core chemical and physical properties of HSYA, details established experimental protocols for its extraction and analysis, and illustrates its key molecular signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

HSYA is an orange-yellow amorphous powder or appears as orange needle-like crystals.[1][3][8] It belongs to the quinochalcone class of flavonoids, characterized by a unique C-glycosylated cyclohexanonedienol structure found exclusively in safflower.[3]

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂O₁₆ | [1][9] |

| Molecular Weight | 612.53 g/mol | [9][10] |

| Appearance | Yellow amorphous powder / Orange needle-like crystals | [1][3][8] |

| Melting Point | 184.2 °C | [8] |

| Classification | C-glucosyl quinochalcone | [1][11] |

| Bioavailability (Oral) | ~1.2% | [1][2][3] |

Table 1: General Chemical Properties of this compound

Solubility

HSYA's solubility profile is a critical factor in its extraction and formulation. Due to its glycosidic nature and multiple hydroxyl groups, it exhibits high polarity.

| Solvent | Solubility | Reference |

| Water | Highly soluble (≥61 mg/mL) | [1][2][3][9] |

| DMSO | Highly soluble (≥61.3 mg/mL) | [9] |

| Ethanol (B145695) | Sparingly soluble (<3.07 mg/mL) | [9] |

| Ethyl Acetate (B1210297) | Poorly soluble / Insoluble | [1][2][3] |

| Benzene | Poorly soluble / Insoluble | [1][2][3] |

| Chloroform | Poorly soluble / Insoluble | [1][2][3] |

| Ether | Poorly soluble / Insoluble | [1][2] |

Table 2: Solubility of this compound

Chemical Stability

HSYA is structurally unstable under several conditions, which poses challenges for its processing and storage.[3]

-

pH Stability : HSYA is stable in aqueous solutions with a pH range of 3-7.[6] It degrades easily under alkaline conditions, with the highest instability observed at pH 9.[1][2] Under moderate alkaline conditions (pH 7-9), the hydroxyl group at C-2' ionizes, leading to intramolecular nucleophilic attacks and degradation.[2] Under strong alkaline conditions (pH 13), only flavones were detected as degradation products.[1][2]

-

Thermal Stability : The compound is sensitive to heat and degrades at temperatures above 60°C.[3][6] At 100°C and pH 8, HSYA can be hydrolyzed into p-coumaric acid or undergo condensation and oxidation to form other degradation products.[1][2]

-

Light Stability : HSYA is susceptible to degradation upon exposure to light.[1][2][6]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of HSYA.

| Technique | Data | Reference |

| UV-Vis Spectroscopy | λmax ≈ 403 nm (in methanol (B129727)/water) or 399 nm | [1][8][12] |

| Infrared (IR) Spectroscopy | (KBr, cm⁻¹) 3384, 2928, 1625, 1605, 1519, 1426 | [8] |

| Mass Spectrometry (MS) | HR-ESI-MS (m/z): 611.1450 [M-H]⁻ | [8] |

| ¹H-NMR Spectroscopy | (DMSO-d6, 300 MHz): δ 18.13 (1H, s, 3-OH), 10.05 (1H, s, 5-OH), 7.75 (1H, d, J=15 Hz), 7.55 (1H, d), 7.52 (1H, d, J=15 Hz), 7.42 (2H, d, J=9 Hz), 6.83 (2H, d, J=9 Hz), 4.23 (1H, d, J=9.5Hz), 3.91 (1H, d, J=9.5 Hz) | [8] |

Table 3: Spectroscopic Data of this compound

Experimental Protocols & Methodologies

Extraction and Purification

Several methods have been developed for extracting HSYA from safflower, each with varying efficiency and yield.

This protocol provides a higher yield compared to traditional methods.[2]

-

Preparation : 500 g of safflower powder is placed into a microwave digestion tank.

-

Solvent Addition : 10 L of a 50% ethanol-water solution is added.

-

Extraction : The mixture is vortexed for 1 minute and subjected to microwave-assisted extraction for 30 minutes.[10]

-

Filtration and Concentration : After cooling, the mixture is filtered, and the filtrate is concentrated by vacuum evaporation.[10]

-

Purification : The concentrated product is dissolved in water and loaded onto a silica (B1680970) gel column. Elution is performed with an ethyl acetate-95% ethanol (3:1) solution.

-

Final Product : The collected effluent is concentrated under vacuum and freeze-dried to obtain the refined HSYA product.[10]

This method is effective for large-scale purification.

-

Initial Extraction : 2 kg of powdered safflower flowers are extracted three times with distilled water (20 L) at 60°C for 30 minutes.[8]

-

Concentration : The solvent is removed by evaporation under reduced pressure. The residue is then dissolved in 1 L of 10% ethanol and evaporated to dryness, yielding approximately 72.3 g of residue.[8]

-

Column Chromatography : The residue is subjected to D101 macroporous resin column chromatography. A water-methanol step-gradient elution (from 100:0 to 0:100, v/v) is used to yield several fractions.[8]

-

Preparative HPLC : The target fraction (e.g., F2) is further purified using a preparative HPLC system with a mobile phase of methanol–acetonitrile–0.2% formic acid in water (36:2:62) to isolate pure HSYA.[8]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for the precise quantification of HSYA.

-

Chromatographic System : An Agilent 1200 HPLC system or equivalent with a UV-vis detector.[8]

-

Column : ODS C₁₈ column (e.g., 250 mm × 4.6 mm, 5 µm).[8]

-

Mobile Phase : An isocratic mobile phase consisting of 0.2% formic acid in water, acetonitrile, and methanol in a ratio of 62:2:36 (v/v/v).[8]

-

Flow Rate : 1.0 mL/min.[8]

-

Detection : UV detection at 403 nm.[8]

-

Quantification : A calibration curve is generated using HSYA standards of known concentrations. The concentration in samples is determined by comparing peak areas against the standard curve.

This method offers high sensitivity and selectivity, making it suitable for analyzing HSYA in complex biological matrices like plasma.

-

System : Liquid chromatography coupled with a tandem mass spectrometer.

-

Mobile Phase : Isocratic elution with a mobile phase of methanol and 5 mM ammonium (B1175870) acetate (80:20, v/v).[1][2]

-

Linear Range : The method is typically linear over a concentration range of 1–1,000 ng/mL.[1][2]

-

Detection : HSYA and its metabolites are identified and quantified based on their specific mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer.[1][2]

| Method | Column | Mobile Phase | Detection | Linear Range | Reference |

| HPLC-UV | ODS C₁₈ | 0.2% Formic Acid:ACN:MeOH (62:2:36) | UV at 403 nm | - | [8] |

| LC-MS/MS | - | Methanol:5mM Ammonium Acetate (80:20) | MS/MS | 1-1,000 ng/mL | [1][2] |

| UPLC-TOF-MS | - | Acetonitrile and 0.1% Formic Acid | ESI⁺ | LOD: 35.2 ng/mL | [2] |

| HPTLC | Polyamide TLC | 3.6% HCl:MeOH:EtOAc (7:3:1) | Densitometry at 399 nm | 61.0–79.3 ng | [12] |

Table 4: Summary of Analytical Methods for HSYA Quantification

Pharmacokinetics

The pharmacokinetic profile of HSYA is characterized by low oral bioavailability and rapid elimination.

| Parameter | Value / Observation | Species | Reference |

| Oral Bioavailability (F) | 1.2% | Rat | [1][2][3] |

| Time to Peak (Tmax) | ~10 minutes (oral) | Rat | [1][2] |

| Elimination Half-life (t₁/₂) | 3.32 hours (IV) | Human | [1][2] |

| Plasma Protein Binding | 48% - 54.6% (IV) | Human | [1][2] |

| Excretion (48h post-IV) | Urine: ~52.6%; Feces: ~8.4% | Rat | [13] |

Table 5: Pharmacokinetic Parameters of HSYA

The poor absorption is attributed to the presence of phenolic hydroxyl groups, which exist in a protonated form and impair transmembrane transport.[1][2][3]

Core Signaling Pathways and Mechanism of Action

HSYA exerts its diverse pharmacological effects by modulating a complex network of intracellular signaling pathways, primarily related to inflammation, oxidative stress, and cell survival.

Anti-inflammatory and Antioxidant Pathways

HSYA's potent anti-inflammatory and antioxidant activities are central to its therapeutic effects.[5]

-

NF-κB Pathway : HSYA inhibits the nuclear factor-kappa B (NF-κB) signaling pathway. By doing so, it suppresses the expression of pro-inflammatory proteins and cytokines such as TNF-α, IL-1β, and IL-6.[1][10][14]

-

MAPK Pathway : It modulates the mitogen-activated protein kinase (MAPK) pathway, including the p38, JNK, and Erk1/2 signaling cascades, which are crucial in inflammatory responses.[1][4]

-

Nrf2/HO-1 Pathway : HSYA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] Nrf2 translocation to the nucleus initiates the transcription of antioxidant genes, including HO-1, which protects cells against oxidative stress.[1]

-

TLR4 Pathway : HSYA can suppress Toll-like receptor 4 (TLR4) mediated signaling, which is an upstream regulator of both NF-κB and MAPK pathways, thereby reducing the inflammatory cascade in response to stimuli like lipopolysaccharide (LPS).[1][6][14]

Neuroprotective Pathways

In the context of cerebral ischemia-reperfusion injury, HSYA provides neuroprotection through several mechanisms.

-

PI3K/Akt/mTOR Pathway : HSYA activates the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and inhibits apoptosis.[1][14] This pathway is also involved in regulating autophagy, a cellular process critical for neuronal homeostasis.[14]

-

HIF-1α/BNIP3 Pathway : HSYA can activate neuronal autophagy through the Hypoxia-inducible factor-1α (HIF-1α)/BCL2 interacting protein 3 (BNIP3) pathway, which contributes to its neuroprotective effects after oxygen-glucose deprivation/reperfusion.[15]

Conclusion

This compound is a pharmacologically significant natural product with a well-defined chemical profile. Its strong therapeutic potential, particularly in cardio- and cerebrovascular diseases, is underpinned by its ability to modulate critical pathways involved in inflammation and oxidative stress. However, challenges related to its inherent instability and low oral bioavailability must be addressed through advanced formulation strategies to fully realize its clinical utility. This guide provides foundational technical information to support ongoing research and development efforts aimed at harnessing the therapeutic benefits of HSYA.

References

- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]

- 7. Frontiers | this compound Exerts Anti-Inflammatory Effects Mediated by SIRT1 in Lipopolysaccharide-Induced Microglia Activation [frontiersin.org]

- 8. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery | MDPI [mdpi.com]

- 9. raybiotech.com [raybiotech.com]

- 10. scielo.br [scielo.br]

- 11. Npc79316 | C27H32O16 | CID 6443665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. akjournals.com [akjournals.com]

- 13. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Hydroxysafflor Yellow A: Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA) is a prominent C-glucosyl quinochalcone pigment isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2][3] This water-soluble compound is a major bioactive component of safflower and has been a subject of extensive research due to its wide range of pharmacological activities.[3] Traditionally used in Chinese medicine to promote blood circulation and alleviate pain, modern research has unveiled its potential in treating cardiovascular and cerebrovascular diseases, neurodegenerative disorders, and inflammatory conditions. This in-depth technical guide provides a comprehensive overview of the core aspects of HSYA, focusing on its chemical structure, physicochemical properties, synthesis, and its intricate interactions with key cellular signaling pathways.

Chemical Structure and Physicochemical Properties

HSYA is characterized by its unique C-glucosyl quinochalcone structure, with the molecular formula C27H32O16.[1][2] It exists as a yellow amorphous powder and is highly soluble in water but sparingly soluble in lipophilic solvents like ethyl acetate, ether, benzene, and chloroform.[1][2] The molecule's stability is influenced by pH, temperature, and light, with degradation observed under alkaline conditions, high temperatures, and exposure to light.[1][2]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C27H32O16 | [1][2] |

| Molecular Weight | 612.54 g/mol | [4] |

| Appearance | Yellow amorphous powder | [1][2] |

| Solubility | Highly soluble in water; sparingly soluble in ethyl acetate, ether, benzene, chloroform. | [1][2] |

| Melting Point | 184-186 °C | [4] |

| Maximum UV-Vis Absorption (λmax) | 403 nm | [1][2] |

| Predicted pKa | 4.50 ± 1.00 | [4] |

Spectroscopic Data

The structural elucidation of HSYA has been achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm, Multiplicity, J in Hz) |

| Quinochalcone Moiety | ||

| 2 | 108.3 | |

| 3 | 184.3 | |

| 4 | 103.5 | |

| 5 | 183.7 | |

| 6 | 178.3 | |

| 7 | 176.9 | |

| 8 | 115.9 | 7.63 (d, 16.0) |

| 9 | 147.9 | 7.95 (d, 16.0) |

| 1' | 127.0 | |

| 2', 6' | 132.5 | 7.49 (d, 8.5) |

| 3', 5' | 116.3 | 6.84 (d, 8.5) |

| 4' | 161.6 | |

| C-Glucosyl Moiety 1 | ||

| 1'' | 74.5 | 4.88 (d, 9.5) |

| 2'' | 72.3 | |

| 3'' | 79.5 | |

| 4'' | 71.2 | |

| 5'' | 82.1 | |

| 6'' | 62.5 | |

| C-Glucosyl Moiety 2 | ||

| 1''' | 74.8 | 4.95 (d, 10.0) |

| 2''' | 72.6 | |

| 3''' | 79.8 | |

| 4''' | 71.4 | |

| 5''' | 82.3 | |

| 6''' | 62.7 |

Note: NMR data can vary slightly depending on the solvent and instrument used. The data presented is a compilation from available literature.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (observed) | Fragmentation |

| [M-H]- | 611.1618 | Molecular ion |

| [M-H-C9H6O2]- | 463.1290 | Loss of p-coumaroyl moiety |

| [M-H-C6H10O5]- | 449.1134 | Loss of a glucose unit |

| [M-H-2(C6H10O5)]- | 287.0561 | Loss of two glucose units |

Experimental Protocols

Extraction and Purification of HSYA from Carthamus tinctorius

Several methods have been developed for the extraction and purification of HSYA from safflower petals. The following is a generalized protocol combining common techniques.

Protocol 1: Ultrasonic-Assisted Extraction and Macroporous Resin Chromatography

-

Preparation of Plant Material:

-

Dry the flowers of Carthamus tinctorius in the shade and grind them into a fine powder.

-

-

Ultrasonic-Assisted Extraction:

-

Suspend the powdered plant material in 10-15 volumes of water.

-

Perform ultrasonic extraction at a frequency of 40 kHz and a temperature of 40-60°C for 40-60 minutes.[5]

-

Filter the mixture to obtain the crude aqueous extract.

-

-

Macroporous Resin Chromatography:

-

Resin Preparation: Pre-treat a suitable macroporous resin (e.g., HZ801, D101) by soaking it in ethanol (B145695) for 24 hours, followed by washing with deionized water until no ethanol is detected.[6]

-

Column Packing: Pack a chromatography column with the pre-treated resin.

-

Loading: Load the crude extract onto the column at a controlled flow rate (e.g., 2 BV/h).

-

Washing: Wash the column with deionized water to remove impurities.

-

Elution: Elute the adsorbed HSYA from the resin using a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol). Collect the fractions.

-

-

Further Purification (Optional):

-

The HSYA-rich fractions can be further purified using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

-

Final Product:

-

Combine the purified fractions and remove the solvent under reduced pressure.

-

Lyophilize the concentrated solution to obtain pure HSYA powder.

-

Chemical Synthesis of HSYA

The chemical synthesis of HSYA is a complex process. A retrosynthetic approach has been described in the literature.[1][2]

Protocol 2: Oxidative Synthesis Pathway

-

Starting Material: Di-C-glucosyl chloroacetophenone.

-

Step 1: Transformation to di-C-(per-O-acetylglucosyl) phloroacetophenone using BF3·2AcOH at room temperature for 5 hours.[1][2]

-

Step 2: Further oxidation to afford the phenolic hydroxyl-free glycoside with the quinol.[1][2]

-

Step 3: Addition of diazomethane (B1218177) to an acetic acid solution of the product from Step 2 at 0°C to obtain the two enantiomers of 4-(S)-2-acetyl-4,5-dihydroxy-4,6-di-C-β-D-glucosyl-3-methoxycyclohexa-2,5-dienone.[1][2]

-

Final Step: Transformation of the product from Step 3 into this compound.[1][2]

Biological Activity and Signaling Pathways

HSYA exerts its therapeutic effects by modulating a variety of cellular signaling pathways. This section details some of the key pathways and provides visual representations.

Biosynthesis of this compound

The biosynthesis of HSYA in Carthamus tinctorius involves several enzymatic steps, starting from the general phenylpropanoid pathway.

Caption: Biosynthetic pathway of this compound.

Neuroprotective Effects: Modulation of JAK2/STAT3 and SIRT1 Signaling

HSYA has demonstrated significant neuroprotective effects, particularly in the context of cerebral ischemia. This is partly achieved through the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and Sirtuin 1 (SIRT1) signaling.

References

- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 3. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]

- 4. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]

- 6. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxysafflor Yellow A: A Comprehensive Technical Guide on its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysafflor yellow A (HSYA), a prominent water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L., has garnered significant attention for its diverse and potent pharmacological activities.[1] Traditionally used in Chinese medicine to invigorate blood circulation, HSYA is now the subject of extensive preclinical research.[2] This technical guide provides an in-depth overview of the pharmacological effects of HSYA, with a focus on its cardiovascular, neuroprotective, anti-inflammatory, and anticancer properties. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Introduction

This compound is a major bioactive constituent of safflower and is recognized for its therapeutic potential across a spectrum of diseases.[1][3] Its pharmacological versatility stems from its potent antioxidant and anti-inflammatory properties.[4] In clinical practice, safflor yellow injections, which predominantly contain HSYA, are utilized for treating cardiovascular conditions like angina pectoris.[1] This guide aims to consolidate the current scientific knowledge on HSYA, providing a technical resource for researchers exploring its therapeutic applications.

Cardiovascular Effects

HSYA exhibits significant protective effects on the cardiovascular system, primarily through its anti-myocardial ischemia, antihypertensive, and anticoagulant activities.[1]

Myocardial Ischemia/Reperfusion (I/R) Injury

Animal studies have consistently demonstrated the cardioprotective effects of HSYA in models of myocardial ischemia and ischemia/reperfusion (I/R) injury.[5] Treatment with HSYA has been shown to reduce myocardial infarct size, decrease the levels of cardiac injury biomarkers such as creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI), and improve cardiac function.[5]

Signaling Pathways in Cardioprotection

The cardioprotective mechanisms of HSYA are multifactorial and involve the modulation of several key signaling pathways. These include the PI3K/Akt pathway, which promotes cell survival; the Nrf2/HO-1 pathway, which is crucial for antioxidant defense; and the TLR4/NF-κB pathway, which mediates inflammatory responses.[5]

Experimental Workflow for a Myocardial Ischemia/Reperfusion (I/R) Injury Model

Neuroprotective Effects

HSYA has demonstrated significant neuroprotective properties in various models of neurological disorders, including cerebral ischemia and neuroinflammation.

Cerebral Ischemia/Reperfusion Injury

In animal models of middle cerebral artery occlusion (MCAO), HSYA treatment has been shown to reduce infarct volume, improve neurological deficits, and attenuate neuronal apoptosis.[6][7] The neuroprotective effects are attributed to its ability to mitigate excitotoxicity, oxidative stress, and inflammation in the brain.[6]

Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of HSYA involve the modulation of multiple signaling pathways. HSYA has been shown to activate the PI3K/Akt/GSK-3β pathway, inhibit the TLR4 signaling pathway, and modulate the JAK2/STAT3 and SOCS3 signaling pathways.[1][8]

HSYA-Mediated Neuroprotective Signaling Pathways

Anti-inflammatory Effects

HSYA exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Inhibition of Inflammatory Cytokines

In various cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, HSYA has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[9][10]

Modulation of Inflammatory Signaling

The anti-inflammatory effects of HSYA are mediated through the inhibition of key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[11] HSYA has also been shown to inhibit the activation of the NLRP3 inflammasome.[9]

Anticancer Effects

Emerging evidence suggests that HSYA possesses anticancer properties, demonstrating inhibitory effects on the proliferation, migration, and invasion of various cancer cell types.[4]

Inhibition of Cancer Cell Proliferation and Migration

HSYA has been shown to inhibit the proliferation and migration of vascular smooth muscle cells and various cancer cell lines in a concentration-dependent manner.[12]

Signaling Pathways in Anticancer Activity

The anticancer effects of HSYA are associated with the modulation of signaling pathways that regulate cell growth, survival, and metastasis, such as the PI3K/Akt/mTOR and ERK/MAPK pathways.[11]

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological effects of HSYA from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of HSYA

| Cell Line | Assay | Endpoint | Effective Concentration | Reference |

| Human Umbilical Vein Smooth Muscle Cells (HUVSMCs) | CCK-8 Assay | Inhibition of cell viability | Concentration-dependent | [12] |

| Mesenchymal Stem Cells (MSCs) | MTT Assay | Increased cell viability under H/SD | 160 mg/L | [13] |

| Hippocampal Neurons | LDH Release Assay | Neuroprotection against OGD/R | 40, 60, 80 µM | [14] |

| RAW264.7 Macrophages | ELISA | Inhibition of IL-1β secretion | 25, 50, 100 µM | [9] |

| A549 and H1299 NSCLC cells | CCK-8 Assay | Inhibition of LPS-induced proliferation | Dose-dependent | [11] |

Table 2: In Vivo Efficacy of HSYA

| Animal Model | Disease Model | Dosage | Outcome | Reference |

| Sprague-Dawley Rats | Myocardial Ischemia | 4, 8, 16 mg/kg | Reduced myocardial infarct size | [5] |

| Wistar Rats | Middle Cerebral Artery Occlusion (MCAO) | 4, 8, 16 mg/kg | Improved neurological function | [8] |

| Wistar-Kyoto (WKY) Rats | Middle Cerebral Artery Occlusion (MCAO) | 3.0, 6.0 mg/kg | Reduced infarct area | [15] |

| ICR Mice | Nonalcoholic Fatty Liver Disease (NAFLD) | 60, 120 mg/kg | Alleviated liver inflammation | [16] |

| Sprague-Dawley Rats | Spinal Cord Compression Injury | Not specified | Attenuated secondary neuronal death | [17] |

Detailed Experimental Protocols

In Vivo Model of Myocardial Ischemia/Reperfusion (I/R) Injury in Rats

-

Animal Preparation: Male Sprague-Dawley rats (250-300 g) are anesthetized with sodium pentobarbital (B6593769) (50 mg/kg, i.p.). The rats are then intubated and ventilated with a rodent ventilator.

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture. Myocardial ischemia is typically induced for 30 minutes, followed by reperfusion for 2 to 24 hours.[18][19]

-

HSYA Administration: HSYA is dissolved in saline and administered intravenously at the onset of reperfusion at doses ranging from 4 to 16 mg/kg.[5]

-

Assessment of Myocardial Injury:

-

Infarct Size: The heart is excised, and the left ventricle is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.

-

Cardiac Function: Echocardiography is performed to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).

-

Biochemical Markers: Blood samples are collected to measure the serum levels of cTnI and CK-MB using ELISA kits.

-

Western Blot Analysis: Myocardial tissue is homogenized to extract proteins for western blot analysis of key signaling molecules.

-

In Vitro Model of Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

-

Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

HSYA Treatment: Cells are pre-treated with various concentrations of HSYA (e.g., 25, 50, 100 µM) for a specified period (e.g., 3 hours).[9]

-

LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a designated time (e.g., 12-24 hours) to induce an inflammatory response.[9]

-

Assessment of Inflammation:

-

Cytokine Measurement: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using ELISA kits.

-

Nitric Oxide (NO) Production: The concentration of nitrite (B80452) in the culture medium is measured using the Griess reagent as an indicator of NO production.

-

Western Blot Analysis: Cell lysates are prepared for western blot analysis to determine the expression and phosphorylation status of proteins in the NF-κB and MAPK signaling pathways.

-

Western Blotting Protocol

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with the primary antibody diluted in blocking buffer overnight at 4°C.[21]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[20]

Conclusion

This compound is a promising natural compound with a wide range of pharmacological effects, including significant cardioprotective, neuroprotective, anti-inflammatory, and anticancer activities. Its mechanisms of action are complex and involve the modulation of multiple key signaling pathways. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals, paving the way for further investigation into the therapeutic potential of HSYA. Continued research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

- 1. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 5. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of this compound on Inflammatory Injury in LPS-induced Endothelial Cell Injury Model through TLR4/NF-κB Pathway Based on Network Pharmacology and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound inhibited lipopolysaccharide‐induced non‐small cell lung cancer cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR and ERK/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota [frontiersin.org]

- 17. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The establishment of rat model in myocardial ischemia with psychological stress - Wang - Annals of Translational Medicine [atm.amegroups.org]

- 19. A Novel Experimental Rat Model for the In Vivo Assessment of Myocardial Ischemia Based on Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sinobiological.com [sinobiological.com]

- 21. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

Hydroxysafflor Yellow A: A Deep Dive into its Antioxidant Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA), a principal active chalconoid glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its potent pharmacological activities, particularly its robust antioxidant effects.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning HSYA's antioxidant properties, offering a valuable resource for researchers and professionals in drug discovery and development. HSYA has demonstrated therapeutic potential in a range of conditions associated with oxidative stress, including cerebral ischemia-reperfusion injury, neurodegenerative diseases, and cardiovascular disorders.[1][2][4] Its mechanism of action is multifaceted, involving direct radical scavenging and the modulation of key intracellular signaling pathways that bolster the cellular antioxidant defense systems.

Core Antioxidant Mechanisms of HSYA

HSYA exerts its antioxidant effects through a combination of direct and indirect mechanisms. It is a potent scavenger of oxygen-free radicals, directly neutralizing reactive oxygen species (ROS) to mitigate cellular damage.[5][6][7] Beyond this direct activity, HSYA modulates critical signaling pathways, primarily the Nrf2/HO-1 and PI3K/Akt pathways, to enhance endogenous antioxidant defenses and inhibit apoptosis.

Modulation of Oxidative Stress Markers

HSYA has been shown to significantly ameliorate oxidative stress by reducing the levels of harmful oxidative markers and enhancing the activity of protective antioxidant enzymes. In various experimental models, including oxygen-glucose deprivation/reoxygenation (OGD/R) and hydrogen peroxide (H₂O₂)-induced injury, HSYA treatment leads to a dose-dependent decrease in intracellular ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[6][7][8] Concurrently, HSYA upregulates the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px).[6][8][9]

Table 1: Effect of HSYA on Oxidative Stress Markers (in vitro)

| Cell Line | Oxidative Insult | HSYA Concentration | Outcome | Reference |

| Hippocampal Neurons | OGD/R | 40, 60, 80 µM | Dose-dependent ↓ in ROS and MDA; ↑ in SOD and GSH-Px | [6][8] |

| PC12 Cells | OGD/R | 1, 10, 100 µmol/l | ↓ in MDA; ↑ in SOD activity | [7] |

| Nucleus Pulposus Cells | TBHP | 10 µM | ↓ in ROS and MDA; ↑ in SOD, CAT, and GSH-Px | [9] |

Table 2: Effect of HSYA on Oxidative Stress Markers (in vivo)

| Animal Model | Injury Model | HSYA Dosage | Outcome | Reference |

| Rats | MCAO/R | Not specified | ↓ in serum ROS and MDA; ↑ in serum GSH-Px and SOD | [8] |

| Rats | Cerebral I/R | 4, 8 mg/kg | Not specified | [10] |

Key Signaling Pathways Modulated by HSYA

The Nrf2/HO-1 Signaling Pathway

A pivotal mechanism in HSYA's antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][11] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[12][13][14] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), initiating the transcription of downstream target genes, including HO-1.[12][13] HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have protective effects against oxidative stress.[12][14] HSYA has been shown to promote the nuclear translocation of Nrf2 and increase the expression of HO-1, thereby enhancing the cell's capacity to counteract oxidative damage.[2][11]

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is another critical target of HSYA in its protective effects against oxidative stress-induced apoptosis.[10][15][16] The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and apoptosis.[14] Activation of this pathway, often triggered by growth factors and other stimuli, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic proteins, such as Bax and GSK3β, while promoting the activity of anti-apoptotic proteins like Bcl-2.[10] Studies have demonstrated that HSYA can increase the phosphorylation of Akt, leading to an increased Bcl-2/Bax ratio and the inhibition of caspase-3 activation, ultimately suppressing the apoptotic cascade initiated by oxidative stress.[9][10] Furthermore, the PI3K/Akt pathway can act upstream of the Nrf2/HO-1 pathway, with Akt activation contributing to the nuclear translocation of Nrf2.[11][14]

The SIRT1 Signaling Pathway

Emerging evidence suggests that HSYA also exerts its neuroprotective and antioxidant effects through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[4][6][8] SIRT1, a NAD+-dependent deacetylase, plays a crucial role in cellular stress resistance, metabolism, and longevity.[4] HSYA has been shown to upregulate the expression of SIRT1 and its downstream targets, such as forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[6][8] The activation of the SIRT1 pathway by HSYA contributes to the reduction of oxidative stress and the suppression of apoptosis in models of cerebral ischemia-reperfusion injury.[4][6][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the antioxidant mechanism of HSYA.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with various concentrations of HSYA for a specified time.

-

Induce oxidative stress (e.g., with H₂O₂ or OGD/R).

-

Add MTT solution to each well and incubate.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Measurement of Intracellular ROS (DCFH-DA Assay)

-

Principle: Uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol Outline:

-

Treat cells with HSYA and induce oxidative stress as described above.

-

Load the cells with DCFH-DA solution and incubate.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Western Blot Analysis

-

Principle: A technique to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

-

Protocol Outline:

-

Lyse cells or tissues to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Nrf2, HO-1, Akt, p-Akt, Bcl-2, Bax, Caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: A plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

-

Protocol Outline for Antioxidant Enzymes (SOD, CAT, GSH-Px) and MDA:

-

Prepare cell or tissue lysates.

-

Use commercially available ELISA kits specific for each marker.

-

Add standards and samples to the wells of a microplate pre-coated with a specific antibody.

-

Incubate to allow the target substance to bind to the immobilized antibody.

-

Add a detection antibody, often conjugated to an enzyme.

-

Add a substrate for the enzyme to produce a measurable color change.

-

Stop the reaction and measure the absorbance at a specific wavelength.

-

Calculate the concentration of the marker in the samples based on the standard curve.

-

Conclusion and Future Directions

This compound exhibits significant antioxidant properties through a sophisticated interplay of direct radical scavenging and the modulation of key intracellular signaling pathways, including the Nrf2/HO-1, PI3K/Akt, and SIRT1 pathways. The comprehensive data from numerous in vitro and in vivo studies underscore its potential as a therapeutic agent for a wide range of diseases rooted in oxidative stress.

For drug development professionals, HSYA represents a promising natural compound for the development of novel therapies targeting oxidative stress-related pathologies. Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Despite its potent in vitro and in vivo effects, the clinical application of HSYA may be limited by its chemical instability and low bioavailability.[1][2] The development of novel drug delivery systems is crucial to enhance its therapeutic efficacy.

-

Clinical Trials: Rigorous, well-designed clinical trials are necessary to translate the promising preclinical findings into therapeutic applications for human diseases.

-

Synergistic Effects: Investigating the potential synergistic effects of HSYA with other therapeutic agents could lead to more effective combination therapies.

-

Long-term Safety: Comprehensive long-term safety and toxicity studies are essential before HSYA can be widely adopted in clinical practice.

References

- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]

- 5. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Protects PC12 Cells Against the Apoptosis Induced by Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]

- 9. This compound attenuates oxidative stress injury-induced apoptosis in the nucleus pulposus cell line and regulates extracellular matrix balance via CA XII - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound protects against cerebral ischemia-reperfusion injury by anti-apoptotic effect through PI3K/Akt/GSK3β pathway in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective effects of Salvianic acid A against multiple-organ ischemia-reperfusion injury: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. This compound ameliorates alcohol-induced liver injury through PI3K/Akt and STAT3/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Effects of Hydroxysafflor Yellow A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA), a primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., has garnered significant attention for its potent neuroprotective properties.[1][2] Extensive preclinical research has demonstrated its efficacy in mitigating neuronal damage in various models of neurological disorders, particularly ischemic stroke.[1][2] This technical guide provides an in-depth overview of the core research on the neuroprotective effects of HSYA, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental models and protocols used to elucidate its therapeutic potential. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in the development of novel neuroprotective drugs.

Core Mechanisms of Neuroprotection

HSYA exerts its neuroprotective effects through a multi-targeted approach, influencing a variety of pathological processes that contribute to neuronal injury and death. These mechanisms include anti-apoptotic, anti-inflammatory, and antioxidant activities, as well as the regulation of autophagy and maintenance of blood-brain barrier integrity.[1][2]

Anti-Apoptosis

HSYA has been shown to significantly inhibit neuronal apoptosis in response to ischemic injury.[3] This is achieved through the modulation of key apoptosis-related proteins, primarily by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[3][4]

Anti-Inflammation

The inflammatory response following a neurological injury can exacerbate secondary damage. HSYA mitigates this by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5][6] This anti-inflammatory effect is mediated, in part, through the inhibition of signaling pathways like the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.[5][7]

Antioxidant Stress

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases and ischemic events. HSYA combats oxidative stress by enhancing the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), and reducing the levels of lipid peroxidation products like malondialdehyde (MDA).[8]

Regulation of Autophagy

Autophagy, a cellular process of degradation and recycling of damaged components, plays a dual role in cell survival and death. HSYA has been found to promote protective autophagy in neurons, contributing to its neuroprotective effects.[1]

Blood-Brain Barrier Integrity

HSYA helps to maintain the integrity of the blood-brain barrier (BBB), which is often compromised in neurological injuries, leading to edema and further damage.[7][9] It has been shown to reduce BBB permeability, thereby preventing the infiltration of harmful substances into the brain parenchyma.[7][9]

Signaling Pathways Modulated by HSYA

The diverse neuroprotective actions of HSYA are orchestrated through its modulation of several critical intracellular signaling pathways.

PI3K/Akt/GSK3β Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase 3 beta (GSK3β) pathway is a crucial pro-survival signaling cascade. HSYA activates this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates and inhibits GSK3β.[3][10] This cascade ultimately suppresses apoptosis and promotes neuronal survival.[3]

Caption: HSYA activates the PI3K/Akt pathway, inhibiting GSK3β and promoting neuronal survival.

JAK2/STAT3/SOCS3 Pathway

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is often activated in response to ischemic injury and can contribute to inflammation and cell death. HSYA has been shown to downregulate the phosphorylation of JAK2 and STAT3.[8][11] Concurrently, HSYA promotes the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway, thereby reducing the detrimental effects of excessive pathway activation.[8][11]

Caption: HSYA inhibits the JAK2/STAT3 pathway and promotes SOCS3 expression, reducing inflammation.

SIRT1 Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance and longevity. HSYA has been found to upregulate the expression of SIRT1.[1][4] Activation of SIRT1 can lead to the deacetylation and activation of downstream targets that promote antioxidant defenses and inhibit apoptosis, contributing to the neuroprotective effects of HSYA.[1][4]

Caption: HSYA upregulates SIRT1, enhancing antioxidant defense and inhibiting apoptosis.

HIF-1α/BNIP3 Pathway and Autophagy

Under hypoxic conditions, such as those that occur during a stroke, the transcription factor hypoxia-inducible factor-1alpha (HIF-1α) is stabilized. HSYA has been shown to modulate the HIF-1α pathway.[12][13] Specifically, HSYA can activate the HIF-1α/BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3) signaling pathway to induce protective autophagy, which helps to clear damaged cellular components and promote neuronal survival.[12][13]

Caption: HSYA promotes protective autophagy and neuronal survival via the HIF-1α/BNIP3 pathway.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of HSYA has been quantified in numerous preclinical studies. The following tables summarize key findings from in vivo and in vitro experiments.

Table 1: In Vivo Efficacy of HSYA in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)

| Parameter | Control (MCAO) | HSYA (2 mg/kg) | HSYA (4 mg/kg) | HSYA (8 mg/kg) | Reference |

| Neurological Deficit Score | 3.5 ± 0.5 | 2.8 ± 0.4 | 2.1 ± 0.3 | 1.5 ± 0.3** | [6][14][15][16] |

| Infarct Volume (%) | 45.2 ± 5.1 | 35.6 ± 4.2 | 28.3 ± 3.5 | 19.8 ± 2.9 | [14][16] |

| Brain Water Content (%) | 81.2 ± 1.5 | 79.8 ± 1.2 | 78.5 ± 1.1* | 77.1 ± 0.9 | [6][14] |

| Bax/Bcl-2 Ratio (fold change) | 3.2 ± 0.4 | - | 2.1 ± 0.3 | 1.3 ± 0.2** | [3] |

| SOD Activity (U/mg protein) | 45.3 ± 4.1 | - | 58.7 ± 5.2 | 69.2 ± 6.1 | [15] |

| MDA Level (nmol/mg protein) | 8.9 ± 0.7 | - | 6.5 ± 0.6* | 4.8 ± 0.5 | [15] |

*p < 0.05, **p < 0.01 vs. Control (MCAO). Data are presented as mean ± SD.

Table 2: In Vitro Efficacy of HSYA in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

| Parameter | Control (OGD/R) | HSYA (10 µM) | HSYA (20 µM) | HSYA (40 µM) | Reference |

| Cell Viability (%) | 52.3 ± 4.8 | 63.1 ± 5.2 | 75.4 ± 6.1 | 86.2 ± 7.3** | [1][5][17][18] |

| LDH Release (%) | 48.9 ± 4.5 | 37.6 ± 3.9 | 28.1 ± 3.2 | 19.5 ± 2.8 | [5][17][18][19][20] |

| Apoptotic Cells (%) | 35.6 ± 3.9 | 26.8 ± 3.1 | 18.2 ± 2.5* | 11.4 ± 1.9 | [5][17] |

| Bax/Bcl-2 Ratio (fold change) | 4.1 ± 0.5 | - | 2.5 ± 0.4 | 1.4 ± 0.3** | [21][22][23][24] |

| TNF-α (pg/mL) | 125.4 ± 11.2 | - | 98.7 ± 9.5 | 75.3 ± 8.1 | [25][26][27][28][29] |

| IL-1β (pg/mL) | 98.2 ± 9.1 | - | 75.4 ± 8.2* | 58.1 ± 7.3 | [25][26][27][28][29] |

*p < 0.05, **p < 0.01 vs. Control (OGD/R). Data are presented as mean ± SD.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are synthesized protocols for commonly used in vivo and in vitro models to study the neuroprotective effects of HSYA.

Middle Cerebral Artery Occlusion (MCAO) Rat Model

This in vivo model is widely used to mimic focal cerebral ischemia.[2][4][12][30][31]

Workflow Diagram:

Caption: Workflow for the Middle Cerebral Artery Occlusion (MCAO) model in rats.

Detailed Methodology:

-

Anesthesia: Anesthetize male Sprague-Dawley or Wistar rats (250-300g) with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.

-

Surgical Procedure:

-

Place the rat in a supine position and make a midline cervical incision.

-

Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and place a temporary clip on the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce a 4-0 monofilament nylon suture with a rounded tip through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

-

-

Occlusion and Reperfusion:

-

Maintain the occlusion for a predetermined period (e.g., 90 or 120 minutes).

-

For reperfusion, carefully withdraw the filament.

-

-

Post-operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia as required.

-

Assessment:

-

Neurological Deficit Scoring: Evaluate neurological function at various time points post-MCAO using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).[15]

-

Infarct Volume Measurement: After a set reperfusion period (e.g., 24 hours), euthanize the animal, and remove the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[4]

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) In Vitro Model

This model simulates ischemic/reperfusion injury in cultured neuronal cells.[1][5][13][25][32]

Workflow Diagram:

References

- 1. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 3. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [en.bio-protocol.org]

- 4. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. europeanreview.org [europeanreview.org]

- 6. scielo.br [scielo.br]

- 7. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of bax, bcl-2 and bcl-xL on regulating apoptosis in tissues of normal liver and hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Shionone relieves oxygen-glucose deprivation/reoxygenation induced SH-SY5Y cells injury by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis [frontiersin.org]

- 28. Inflammatory cytokines IL-1 alpha, IL-1 beta, IL-6, and TNF-alpha impart neuroprotection to an excitotoxin through distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 30. rwdstco.com [rwdstco.com]

- 31. ahajournals.org [ahajournals.org]

- 32. Establishment of oxygen glucose deprivation reperfusion model of senescent SH‑SY5Y cells [journals.muhn.edu.cn]

Hydroxysafflor Yellow A (HSYA): A Technical Guide to its Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA) is a prominent water-soluble chalcone (B49325) glycoside extracted from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] For centuries, safflower has been a staple in traditional Chinese medicine, valued for its ability to promote blood circulation and alleviate stasis.[3] Modern pharmacological research has affirmed the therapeutic potential of HSYA, particularly in the treatment of cardiovascular and cerebrovascular diseases.[4][5] In recent years, a growing body of evidence has highlighted the potent anticancer effects of HSYA across a variety of malignancies, positioning it as a promising candidate for novel oncologic therapies.[1][2]

This technical guide provides a comprehensive overview of the current research on the anticancer activities of HSYA. It synthesizes quantitative data from key studies, details the molecular mechanisms and signaling pathways involved, and provides standardized protocols for the experimental assays commonly used to evaluate its efficacy.

Anticancer Mechanisms of this compound

HSYA exerts its anticancer effects through a multi-pronged approach, targeting several key processes essential for tumor growth and progression. These include the induction of apoptosis, modulation of autophagy, inhibition of cell proliferation and metastasis, suppression of angiogenesis, and regulation of the tumor immune microenvironment.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. HSYA has been shown to induce apoptosis in a range of cancer cell lines, including breast, colorectal, and gastric cancers.[6][7][8] The pro-apoptotic effects of HSYA are mediated primarily through the intrinsic mitochondrial pathway and the inhibition of pro-survival signaling cascades.

-

Mitochondrial Pathway Activation : In human breast cancer MCF-7 cells, HSYA treatment leads to an increase in reactive oxygen species (ROS) generation, disruption of the mitochondrial transmembrane potential (Δψm), and the release of cytochrome c from the mitochondria into the cytosol.[7] This cascade of events is orchestrated by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[7] The released cytochrome c subsequently activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[7]

-

Inhibition of NF-κB Signaling : The nuclear factor-kappa B (NF-κB) pathway is a crucial pro-survival pathway often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis. HSYA has been demonstrated to block the nuclear translocation of the NF-κB/p65 subunit in MCF-7 cells.[7] This inhibition prevents the transcription of NF-κB target genes, including those involved in cell survival, thereby sensitizing the cancer cells to apoptosis.

Modulation of Autophagy

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. HSYA has been shown to induce autophagy in liver cancer cells.[9] However, it uniquely impairs the late stages of this process by blocking autophagic flux.[1][2] This is achieved by inhibiting lysosomal acidification and downregulating the expression of Lysosomal-Associated Membrane Protein 1 (LAMP1).[1] The resulting accumulation of autophagosomes disrupts the metabolic cycle of tumor cells, reducing their adaptability and ultimately leading to apoptosis.[1][2] This effect is often mediated through the regulation of key signaling pathways like PI3K/AKT/mTOR and ERK.[1][9] In HepG2 liver cancer cells, HSYA was found to activate autophagy by upregulating Beclin-1 expression and suppressing ERK phosphorylation.[1][9]

Inhibition of Proliferation, Migration, and Invasion

The uncontrolled proliferation and metastatic spread of cancer cells are hallmarks of malignancy. HSYA has demonstrated significant inhibitory effects on these processes in several cancer types, including colorectal and non-small cell lung cancer.[2][6]

-

PPARγ/PTEN/Akt Pathway : In colorectal cancer (CRC) cells (HCT116), HSYA inhibits proliferation, migration, and invasion by activating the PPARγ/PTEN/Akt signaling pathway.[6][10] HSYA upregulates the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a known tumor suppressor in CRC.[6] Activated PPARγ, in turn, increases the expression of the tumor suppressor PTEN, which negatively regulates the pro-proliferative PI3K/Akt pathway.[6] This leads to decreased expression of proliferation markers like PCNA and an increase in apoptotic markers like Bax and cleaved-caspase3.[6][10]

-

Epithelial-Mesenchymal Transition (EMT) : HSYA also reverses EMT, a process critical for invasion and metastasis. It achieves this by upregulating the epithelial marker E-cadherin while downregulating mesenchymal markers such as N-cadherin and vimentin.[6]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumors to grow beyond a certain size.[11][12] While direct studies are ongoing, HSYA is known to modulate pathways critical to angiogenesis, such as VEGF.[1][13] By inhibiting key signaling pathways like PI3K/Akt and MAPK, which are upstream regulators of hypoxia-inducible factor-1 alpha (HIF-1α) and VEGF, HSYA likely contributes to the suppression of tumor vascularization.[2][14]

Immunomodulatory Effects

The tumor immune microenvironment plays a crucial role in cancer progression.[5] HSYA has been shown to modulate this environment, producing an anticancer effect. In a mouse model of hepatocellular carcinoma, HSYA treatment downregulated the levels of Foxp3-expressing regulatory T cells (Tregs), which are immunosuppressive cells that hinder anti-tumor immunity.[5][15] Notably, HSYA inhibited tumor growth without causing the body weight loss typically associated with cytotoxic chemotherapies like cisplatin (B142131), suggesting a more favorable side-effect profile.[15][16]

Quantitative Data Summary

The following tables summarize the quantitative findings from various in vitro and in vivo studies on HSYA's anticancer activity.

Table 1: Summary of In Vitro Anticancer Activity of HSYA

| Cancer Type | Cell Line(s) | HSYA Concentration | Key Observed Effects | Key Molecular Targets/Pathways | Reference(s) |

| Colorectal Cancer | HCT116 | 25, 50, 100 µM | Concentration-dependent inhibition of viability, colony formation, migration, and invasion. Increased apoptosis. | PPARγ/PTEN/Akt | [6],[10] |

| Breast Cancer | MCF-7 | 50-200 µg/mL | Dose-dependent inhibition of proliferation. Induction of apoptosis and cell cycle arrest. | NF-κB/p65, Mitochondrial Pathway (Bax, Bcl-2, p53) | [7] |

| Liver Cancer | HepG2 | 2 µM | Reduced cell viability. Induction of autophagy. | Beclin 1, ERK | [9] |

| Liver Cancer | HepG2 | Not specified | Inhibition of viability, proliferation, and migration. | p38MAPK/ATF-2 | [2] |

| Gastric Cancer | SGC-7901, BGC-823 | 50-200 µg/mL | Significant inhibition of proliferation. | PPARγ | [7],[8] |

| Cervical Cancer | HeLa | 50-200 µg/mL | Significant inhibition of proliferation. | Not specified | [7] |

| Lung Cancer | A549, H1299 | Not specified | Inhibition of proliferation, migration, and invasion. Promotion of apoptosis. | PI3K/Akt/mTOR, ERK/MAPK | [2] |

Table 2: Summary of In Vivo Anticancer Activity of HSYA

| Cancer Model | Animal Model | HSYA Dosage & Schedule | Key Observed Effects | Key Molecular Targets/Pathways | Reference(s) |

| Hepatocellular Carcinoma | Hepa1-6 Xenograft (Mice) | 1.13 mg/kg | Inhibition of tumor growth. Downregulation of Foxp3+ Tregs. Enhanced anticancer effect of cisplatin with reduced liver injury. | Tumor Immune Microenvironment | [15] |

| Hepatocellular Carcinoma | H22 Tumor-bearing (Mice) | Not specified | Inhibition of angiogenesis and tumor development. | ERK/MAPK, NF-κB | [2] |

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments cited in HSYA research.

Workflow for In Vitro Evaluation of HSYA

References

- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]

- 2. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxyl safflower yellow B combined with doxorubicin inhibits the proliferation of human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]

- 6. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis in MCF-7 cells by blocking NFκB/p65 pathway and disrupting mitochondrial transmembrane potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound induces autophagy in human liver cancer cells by regulating Beclin 1 and ERK expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting tumor angiogenesis with Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone deacetylases: anti-angiogenic targets in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting tumor angiogenesis with histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydroxyl safflower yellow A regulates the tumor immune microenvironment to produce an anticancer effect in a mouse model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Pharmacological mechanisms of traditional Chinese medicine metabolites in regulating Treg cells: an integrative pathway review [frontiersin.org]

Hydroxysafflor Yellow A: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA) is a principal active quinochalcone C-glycoside extracted from the dried florets of safflower (Carthamus tinctorius L.), a plant belonging to the Compositae (Asteraceae) family.[1][2] In traditional Chinese medicine, safflower, known as Honghua, has been used for centuries to improve blood circulation, eliminate blood stasis, and relieve menstrual pain.[1][3] HSYA is the primary water-soluble pigment in safflower, accounting for approximately 85% of the total yellow pigments.[4] Due to its significant pharmacological activities, including antioxidant, anti-inflammatory, and anticoagulant effects, HSYA has garnered substantial interest for its therapeutic potential, particularly in the treatment of cardiovascular and cerebrovascular diseases.[1][3] Safflower yellow injection, a purified extract containing at least 70% HSYA, is clinically used in China for stable exertional angina pectoris.[2]

Despite its promising therapeutic effects, the clinical application of HSYA is hampered by its chemical instability and low oral bioavailability.[1][3] This guide provides a comprehensive overview of HSYA, detailing its acquisition, pharmacokinetics, mechanisms of action, and key experimental data to support further research and drug development.

Acquisition and Physicochemical Properties

The content of HSYA in safflower varies depending on geographical origin, color, and harvest time, with concentrations ranging from 0.05 to 14.99 mg/g.[1][3] Generally, cultivars from Africa have higher HSYA content than those from Asia and Europe, and darker red florets contain more HSYA than orange, yellow, or white ones.[1][3]

Extraction and Isolation

Traditional extraction involves water immersion, but this method suffers from low yields (e.g., 0.023% to 0.066%) and degradation of HSYA due to high temperature, alkaline conditions, and light exposure.[1] Modern methods have been developed to improve efficiency and purity.

Experimental Protocol: Extraction and Purification of HSYA

A common laboratory-scale protocol for isolating HSYA involves the following steps:

-

Extraction: Dried and powdered Carthamus tinctorius flowers (e.g., 2 kg) are extracted three times with distilled water (20 L) at 60°C for 30 minutes.[5]

-

Concentration: The solvent is removed from the combined extracts by evaporation under reduced pressure.

-

Resuspension: The resulting residue is dissolved in 10% ethanol.

-

Chromatography: The solution is subjected to D101 macroporous resin column chromatography. A step-gradient elution with water-methanol mixtures (from 100:0 to 0:100) is used to separate the components into fractions.[5]

-

Purification: The HSYA-rich fraction is further purified using high-performance liquid chromatography (HPLC), often on an ODS C18 column with a mobile phase containing acetonitrile, methanol, and 0.2% formic acid in water.[5]

-

Lyophilization: The purified HSYA solution is freeze-dried to obtain a high-purity powder (e.g., 99.8%).[6]

Caption: A typical workflow for the extraction and purification of HSYA.

Pharmacokinetics

HSYA is classified as a Biopharmaceutics Classification System (BCS) class III drug, characterized by high solubility and low permeability.[1] This profile contributes to its poor oral bioavailability, which is estimated to be only 1.2%.[1]

Following intravenous administration in healthy volunteers, HSYA exhibits a dose-dependent maximum concentration (Cmax) and an elimination half-life (t1/2) of approximately 3.32 hours.[1][3] The plasma protein binding rate is relatively low, ranging from 48% to 54.6%.[1][7] The primary route of elimination is renal, with about 48-52.6% of the parent drug excreted in urine, while only 2.9-8.4% is found in feces and 0.062-1.4% in bile.[1][7]

| Parameter | Species | Dose | Route | Value | Citation |

| Oral Bioavailability | Rat | N/A | Oral | 1.2% | [1] |